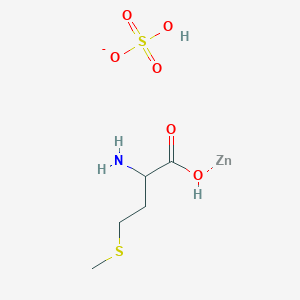
3-(Dichloromethyl)-5-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dichloromethyl)-5-methylpyridine is an organic compound with the molecular formula C7H7Cl2N It is a derivative of pyridine, characterized by the presence of a dichloromethyl group and a methyl group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dichloromethyl)-5-methylpyridine typically involves the chlorination of 5-methylpyridine. One common method is the reaction of 5-methylpyridine with dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4). The reaction is carried out under controlled conditions to ensure the selective formation of the dichloromethyl group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
3-(Dichloromethyl)-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives with different oxidation states.
Reduction Reactions: Reduction of the dichloromethyl group can lead to the formation of methylpyridine derivatives.
Common Reagents and Conditions
Methoxide Ion: Used in substitution reactions to replace the dichloromethyl group with a methoxy group.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Methoxy-substituted Pyridines: Formed through substitution reactions.
Oxidized Pyridine Derivatives: Formed through oxidation reactions.
Reduced Pyridine Derivatives: Formed through reduction reactions.
科学研究应用
3-(Dichloromethyl)-5-methylpyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Material Science: Used in the synthesis of novel materials with specific properties.
作用机制
The mechanism of action of 3-(Dichloromethyl)-5-methylpyridine involves its interaction with various molecular targets. The dichloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the dichloromethyl group, which makes the pyridine ring more susceptible to nucleophilic attack .
相似化合物的比较
Similar Compounds
3-(Trichloromethyl)pyridine: Similar structure but with an additional chlorine atom.
3-(Chloromethyl)pyridine: Lacks one chlorine atom compared to 3-(Dichloromethyl)-5-methylpyridine.
5-Methylpyridine: The parent compound without the dichloromethyl group.
Uniqueness
This compound is unique due to the presence of both a dichloromethyl group and a methyl group on the pyridine ring
属性
分子式 |
C7H7Cl2N |
|---|---|
分子量 |
176.04 g/mol |
IUPAC 名称 |
3-(dichloromethyl)-5-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-6(7(8)9)4-10-3-5/h2-4,7H,1H3 |
InChI 键 |
RDWCURGDYFWRBC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















